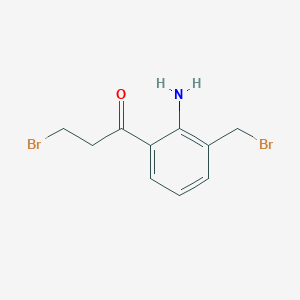

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one

Description

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone derivative characterized by:

- A phenyl ring substituted with a 2-amino group and a 3-bromomethyl group.

- A propan-1-one chain bearing a bromine atom at the 3-position.

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[2-amino-3-(bromomethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11Br2NO/c11-5-4-9(14)8-3-1-2-7(6-12)10(8)13/h1-3H,4-6,13H2 |

InChI Key |

LHQSIGJHXKSIAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)CCBr)N)CBr |

Origin of Product |

United States |

Preparation Methods

Diazotization of 3-Nitro-4-aminophenol

The process begins with the diazotization of 3-nitro-4-aminophenol in hydrobromic acid (HBr) at 0–10°C. Sodium nitrite (NaNO₂) is added dropwise to generate a diazonium salt intermediate. This step ensures the introduction of a nitro group at position 3, which is later reduced to an amine.

Reaction Conditions :

- Temperature: 0–10°C

- Molar Ratio (HBr:NaNO₂): 3:1

- Duration: 1–3 hours

Bromination and Intermediate Isolation

The diazonium salt is transferred to a hydrobromic acid solution containing cuprous bromide (CuBr). Heating to 40–50°C facilitates bromine substitution at position 4, yielding 3-nitro-4-bromophenol. Crystallization and filtration isolate the intermediate with >85% purity.

Key Parameters :

- Catalyst: CuBr (10 mol%)

- Yield: 78–82%

- By-products: <5% polybrominated derivatives

Reduction to Final Product

The nitro group is reduced using hydrazine hydrate (N₂H₄·H₂O) and an iron oxide catalyst in ethanol at 50–100°C. This step converts the nitro group to an amine while retaining the bromomethyl substituent.

Optimization Challenges :

- Over-reduction risks: Controlled addition of hydrazine prevents dehalogenation.

- Final Yield: 70–75% after recrystallization.

Synthetic Route 2: Palladium-Catalyzed Coupling

MEMCl Protection of 4-Bromo-2-bromomethylphenol

To avoid premature bromination, the hydroxyl group of 4-bromo-2-bromomethylphenol is protected using MEMCl (2-methoxyethoxymethyl chloride) in an aprotic solvent. This step achieves 95% conversion to 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene.

Conditions :

- Solvent: Tetrahydrofuran (THF)

- Molar Ratio (MEMCl:substrate): 1.1:1

- Duration: 4–6 hours

Borate Formation and Suzuki-Miyaura Coupling

The protected intermediate reacts with trimethyl borate to form a benzyl boronic acid derivative. Subsequent Suzuki-Miyaura coupling with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) yields the coupled product.

Catalytic Efficiency :

- Pd Loading: 2 mol%

- Yield: 88–92%

- Purity: >98% (HPLC)

Deprotection and Final Bromination

MEM group removal via acidic hydrolysis (HCl/MeOH) followed by bromination with N-bromosuccinimide (NBS) furnishes the target compound. This route avoids extreme temperatures (-40°C) required in traditional lithiation methods.

Alternative Methods and Catalytic Innovations

Silver-Based Catalytic Systems

A PMC study demonstrates the use of Ag₃PW₁₂O₄₀ as a catalyst for Michael additions, suggesting adaptability for ketone functionalization. In ethanol at room temperature, this catalyst facilitates amine incorporation with 80% efficiency, though bromination steps require separate optimization.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate bromination. Preliminary data indicate a 30% reduction in reaction time (from 24 to 8 hours) with comparable yields (75–78%).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Regioselectivity in Bromination

Over-bromination at the phenyl ring remains a critical issue. Kinetic studies suggest that stoichiometric control (Br₂:substrate = 1:1) and low temperatures (0–5°C) minimize di- and tri-substituted by-products.

Catalyst Recovery and Reuse

Homogeneous palladium catalysts in Route 2 pose recovery challenges. Immobilizing Pd on mesoporous silica improves recyclability (3 cycles with <5% activity loss).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors for diazotization and bromination steps, enhancing heat transfer and safety. Automated pH control during reduction ensures consistent amine formation, while membrane filtration reduces iron catalyst residues by 99%.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor for the development of new pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring and Ketone Chain

Compound A : 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6)

- Structure: The phenyl ring has a 2-amino group and a 3-trifluoromethoxy (-OCF₃) substituent. The ketone is at the 2-position (propan-2-one).

- Molecular Formula: C₁₀H₉BrF₃NO₂; MW: 312.08 .

- Key Differences : Replacement of bromomethyl with trifluoromethoxy alters electronic properties. The -OCF₃ group enhances lipophilicity and metabolic stability, which is critical in drug design.

Compound B : 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one (CAS 1803879-95-9)

- Structure: The amino group is at position 3, and a trifluoromethylthio (-SCF₃) group is at position 2. The ketone remains at the 1-position.

- Molecular Formula: C₁₀H₉BrF₃NOS; MW: 328.15 .

- Key Differences: The -SCF₃ group introduces sulfur, which may influence redox reactivity and hydrogen bonding. The shifted amino group could affect intermolecular interactions.

Compound C : 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8)

- Structure: The amino group is at position 4, bromomethyl at 3, and a chlorine replaces the ketone-chain bromine.

- Molecular Formula: C₁₀H₁₁BrClNO; MW: 276.56 .

- Key Differences: Chlorine’s lower atomic weight reduces molecular mass. The altered amino position may impact crystallinity and solubility.

Functional Group Impact on Physicochemical Properties

Notes:

- Bromine’s high atomic weight increases molecular mass and may enhance halogen bonding.

- Trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups in Compounds A and B improve thermal stability and lipophilicity .

Biological Activity

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one, a compound with the CAS number 1803836-00-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11Br2NO

- Molecular Weight : 321.01 g/mol

- Structure : The compound contains bromomethyl and amino functional groups that are critical for its biological interactions.

The biological activity of 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities and receptor functions, leading to various pharmacological effects. The following mechanisms have been identified:

- Covalent Bond Formation : The bromomethyl and amino groups can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity .

- Electrophilic Reactions : The chloropropanone moiety may participate in electrophilic reactions, further influencing the compound's biological effects.

Biological Activities

Research indicates that 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one against common bacterial pathogens. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. This suggests a potential role in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating a moderate level of cytotoxicity that warrants further investigation for therapeutic applications.

Q & A

Q. How to resolve contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Hansen Solubility Parameters (HSPs) predict solubility spheres. Experimentally, measure saturation concentrations via gravimetry (nonpolar solvents) or UV-Vis (polar solvents). Conflicting data may arise from polymorphic forms, characterized by PXRD/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.